molecular formula C10H9BrClN3 B3020083 4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine CAS No. 400753-16-4

4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine

Cat. No.: B3020083
CAS No.: 400753-16-4
M. Wt: 286.56
InChI Key: XDJFJAGFPMISFF-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine (molecular formula: C₁₀H₉BrClN₃, molecular weight: 286.56) is a pyrazole derivative substituted with a bromine atom at position 4 and a 4-chlorobenzyl group at position 1 of the pyrazole ring. The bromine and chlorine substituents in this compound enhance its lipophilicity and electronic properties, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c11-9-6-15(14-10(9)13)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJFJAGFPMISFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Chlorobenzylation: The brominated pyrazole is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of boronic acids.

Major Products

    Substitution: Formation of various substituted pyrazoles.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine has been investigated for its potential as a bioactive molecule with various therapeutic applications:

  • Antimicrobial Activity: Research indicates that similar pyrazole derivatives exhibit effective antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL.

Anticancer Research

The compound has shown promise in inhibiting specific enzyme pathways related to cancer progression:

  • Mechanism of Action: It may act by modulating the activity of enzymes involved in cell proliferation and apoptosis, making it a candidate for drug development in oncology.

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials:

  • Electronic Properties: Its unique halogenated structure allows for the design of materials with specific electronic or optical properties, which can be leveraged in various industrial applications.

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial activity of several pyrazole derivatives, including this compound, against Gram-negative bacteria. The results indicated that compounds with similar structures exhibited significant antibacterial effects, suggesting that modifications to the halogen substituents could enhance activity further.

Case Study 2: Anticancer Mechanisms

Research focusing on the anticancer properties of pyrazole derivatives revealed that compounds like this compound could inhibit key enzymes involved in tumor growth. These findings highlight the potential for developing targeted therapies based on this compound's structure .

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related pyrazol-3-amine derivatives, focusing on substituent variations and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine C₁₀H₉BrClN₃ 286.56 4-Bromo, 1-(4-chlorobenzyl) Not explicitly reported; structural lead
4-Bromo-1-methyl-1H-pyrazol-3-amine C₄H₆BrN₃ 176.02 4-Bromo, 1-methyl Technical grade (97% purity)
4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine C₁₀H₉ClFN₃ 225.65 4-Chloro, 1-(4-fluorobenzyl) Not reported
4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine C₉H₁₄BrN₃ 244.13 4-Bromo, 1-cyclohexyl No biological data
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine C₁₀H₉BrFN₃ 270.06 4-Bromo, 1-(2-fluorobenzyl) GHS hazards: H301, H311, H331
4-Bromo-1-(3-chlorothiophen-2-yl)methyl analog C₈H₇BrClN₃S 288.59 4-Bromo, 1-(3-chlorothiophenyl) No activity data
Key Observations:

Substituent Impact on Molecular Weight: Bulky substituents (e.g., cyclohexyl, benzyl) increase molecular weight compared to smaller groups (e.g., methyl). Halogenated benzyl groups (Cl, F) contribute to higher molecular weights than non-halogenated alkyl chains .

Chlorine on the benzyl ring increases lipophilicity, which may improve membrane permeability .

Safety Profiles :

  • Fluorobenzyl analogs (e.g., 2-fluorobenzyl derivative) exhibit acute toxicity (H301: toxic if swallowed), highlighting the need for careful handling .

Biological Activity

4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with bromine and chlorobenzyl groups, which contribute to its reactivity and interaction with biological targets. The presence of halogen atoms is known to enhance the binding affinity to enzymes and receptors, influencing its pharmacological properties.

Antimicrobial Activity

Research has shown that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives reported that compounds similar to this compound demonstrated effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Pyrazole derivatives are known to inhibit specific kinases involved in cancer progression. In vitro studies have shown that certain pyrazole compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For instance, one study highlighted the efficacy of pyrazole derivatives in inhibiting tumor necrosis factor (TNF) signaling pathways, which are crucial for cancer cell survival .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It can modulate the activity of receptors linked to inflammatory responses or cancer progression.
  • Biofilm Disruption : Some studies indicate that pyrazole derivatives can inhibit biofilm formation in bacteria, enhancing their effectiveness as antimicrobial agents .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. The study reported strong bactericidal activity against multiple strains of bacteria, suggesting that this compound could be developed into a new class of antibiotics .

CompoundMIC (μg/mL)Active Against
This compound0.22 - 0.25Staphylococcus aureus, E. coli
Another Pyrazole Derivative0.30 - 0.35Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

In a separate investigation focusing on anticancer activity, researchers synthesized several pyrazole derivatives and tested their effects on human cancer cell lines. The study found that certain derivatives showed significant cytotoxicity at low concentrations, indicating their potential as chemotherapeutic agents .

Q & A

What are the common synthetic routes for 4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine, and how can reaction yields be optimized?

Basic Research Question
The synthesis typically involves cyclocondensation of substituted hydrazines with β-diketones or α,β-unsaturated ketones, followed by functionalization. For example, microwave-assisted reactions have been employed to enhance yields and reduce reaction times. A high-yield pathway involves reacting 3-tert-butyl-N-(4-chlorobenzyl)-1-phenyl-1H-pyrazol-5-amine with aldehydes under microwave irradiation, forming cyclic dimers via C–H···π interactions . Optimization strategies include:

  • Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Microwave-mediated reactions (~120°C) reduce side-product formation .

How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound forms centrosymmetric dimers via C–H···π(arene) hydrogen bonds, with additional stabilization from π-π stacking between aromatic rings. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve hydrogen bonding networks and torsional angles. Key parameters:

  • Data collection : High-resolution (<1.0 Å) for accurate electron density mapping.
  • Hydrogen bonding : C–H···N/Br interactions contribute to dimer formation .

What spectroscopic techniques are most reliable for characterizing this compound, and how can contradictions in NMR/UV-Vis data be resolved?

Advanced Research Question
Contradictions often arise from solvent polarity effects or tautomeric equilibria. Methodological approaches include:

  • NMR : Use deuterated DMSO for polar intermediates; 2D NMR (COSY, HSQC) resolves coupling in crowded regions.
  • UV-Vis : Solvent-dependent emission spectra (e.g., λmax at 356 nm in DMSO) require correction for dielectric effects .
  • Cross-validation : Pair experimental data with DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts/λmax .

How can computational methods improve reaction design for derivatives of this compound?

Advanced Research Question
The ICReDD framework integrates quantum chemical calculations (e.g., reaction path searches) with experimental feedback loops. For example:

  • Transition state modeling : Identify energy barriers for bromination/benzylation steps.
  • Machine learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, temperature) for new derivatives .

What strategies address discrepancies in biological activity data across studies?

Advanced Research Question
Variations in antitubercular or antimicrobial IC50 values may stem from:

  • Purity validation : HPLC (≥95% purity) and mass spectrometry to rule out impurities .
  • Assay conditions : Standardize cell lines (e.g., MDA-MB-231 for invasion assays) and incubation times.
  • Structure-activity relationships (SAR) : Compare halogen substitution patterns (e.g., Br vs. Cl) to isolate electronic effects .

How do steric and electronic effects of the 4-bromo and 4-chlorobenzyl groups influence reactivity?

Advanced Research Question
The bromine atom’s electronegativity enhances electrophilic substitution at the pyrazole C-5 position, while the 4-chlorobenzyl group introduces steric hindrance. Computational analysis (e.g., NBO charges) reveals:

  • Steric effects : The benzyl group restricts rotation, favoring planar transition states in nucleophilic attacks.
  • Electronic effects : Bromine’s −I effect deactivates the pyrazole ring, directing substitutions to the amine group .

What are the challenges in scaling up synthesis while maintaining regioselectivity?

Advanced Research Question
Scaling often reduces regioselectivity due to heat transfer inefficiencies. Mitigation strategies:

  • Flow chemistry : Continuous reactors improve temperature control for exothermic steps.
  • Protecting groups : Use Boc or Fmoc to shield the amine during bromination .

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